tert-Butyl (2-(allyloxy)ethyl)carbamate

PROTAC linker design Medicinal chemistry Physicochemical property profiling

tert-Butyl (2-(allyloxy)ethyl)carbamate (CAS 441752-75-6, MW 201.26 g/mol, C₁₀H₁₉NO₃) is a bifunctional organic building block that integrates an acid‑labile tert‑butoxycarbonyl (N‑Boc) protected primary amine with an allylic ether moiety in a single, low‑molecular‑weight scaffold. The molecule exhibits three hydrogen‑bond acceptor sites, one hydrogen‑bond donor, a topological polar surface area (tPSA) of 47.6 Ų, and seven freely rotatable bonds.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Cat. No. B12065676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(allyloxy)ethyl)carbamate
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCC=C
InChIInChI=1S/C10H19NO3/c1-5-7-13-8-6-11-9(12)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,11,12)
InChIKeyNMCNXBAJXDQWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-(allyloxy)ethyl)carbamate CAS 441752-75-6 – Bifunctional N-Boc / Allyl Ether Building Block Procurement Guide


tert-Butyl (2-(allyloxy)ethyl)carbamate (CAS 441752-75-6, MW 201.26 g/mol, C₁₀H₁₉NO₃) is a bifunctional organic building block that integrates an acid‑labile tert‑butoxycarbonyl (N‑Boc) protected primary amine with an allylic ether moiety in a single, low‑molecular‑weight scaffold . The molecule exhibits three hydrogen‑bond acceptor sites, one hydrogen‑bond donor, a topological polar surface area (tPSA) of 47.6 Ų, and seven freely rotatable bonds . Commercial sourcing is available with a standard purity specification of 97% or greater, stabilized with 4‑tert‑butylcatechol (TBC), and supported by batch‑specific QC documentation including NMR, HPLC, and GC .

Bifunctional scaffold

Orthogonal N-Boc (acid-labile) and O-allyl (Pd(0)-labile) protecting groups enable sequential deprotection.

Low tPSA profile

Reduced topological polar surface area supports membrane-permeable probe and degrader designs.

Stabilized supply

TBC-stabilized with batch QC (NMR, HPLC, GC) for reproducible multi-step synthesis.

Why In‑Class N‑Boc‑Amines Cannot Replace tert-Butyl (2-(allyloxy)ethyl)carbamate in Sequential Deprotection Workflows


The synthetic utility of tert‑butyl (2‑(allyloxy)ethyl)carbamate resides in the strict orthogonality of its two protecting‑group chemistries: the N‑Boc group is removed under acidic conditions (e.g., TFA) without affecting the allyl ether, whereas the allyl ether is cleaved by Pd(0)‑catalyzed transfer hydrogenolysis under neutral or basic conditions that leave the Boc group intact [1]. Controlled deallylation of alkyl allyl ethers proceeds in yields of 82–97% under Pd(PPh₃)₄/K₂CO₃/MeOH conditions [2], while Boc deprotection with TFA is essentially quantitative. Mono‑functional analogs such as N‑Boc‑ethanolamine (lacking the allyl handle) or N‑Boc‑allylamine (N‑allyl rather than O‑allyl, altering deprotection kinetics) cannot support the same sequential deprotection–functionalization logic. Consequently, generic substitution introduces additional protection/deprotection steps, erodes overall yield, and may necessitate complete route redesign. The quantitative evidence below substantiates why this compound is not interchangeable with its nearest structural neighbors.

Target compound

Bifunctional N-Boc / O-allyl; fully orthogonal deprotection pair.

N-Boc-ethanolamine

Lacks allyl ether; single deprotectable handle requires extra protection steps.

Target compound

O-allyl ether with predictable Pd(0) cleavage kinetics.

N-Boc-allylamine

N-allyl instead of O-allyl; altered deprotection reactivity may shift synthetic outcomes.

tert-Butyl (2-(allyloxy)ethyl)carbamate – Quantitative Differentiation Evidence vs. Closest Comparators


Lower Topological Polar Surface Area (tPSA) vs. the PEG2‑Spacer Analog BOC‑NH‑PEG2‑propene

tert‑Butyl (2‑(allyloxy)ethyl)carbamate exhibits a tPSA of 47.6 Ų, which is 19.3% lower than the 56.8 Ų tPSA of its closest PEG‑containing comparator, BOC‑NH‑PEG2‑propene (CAS 2410236‑85‑8) . The molecular weight of the target compound (201.26 Da) is 22.0% lower than that of the PEG2 analog (245.32 Da), and the target compound possesses three H‑bond acceptors versus four for the PEG2 variant . These differences are structurally driven: the target contains a single ethylene spacer between the ether oxygen and the carbamate nitrogen, whereas BOC‑NH‑PEG2‑propene incorporates an additional ethoxy unit.

Lower tPSA vs. PEG2 analog
Reported
−9.2 Ų ΔtPSA (−19.3%)
−44.1 Da ΔMW (−22.0%)
Supports permeability-sensitive probe design
In silico calculated properties; cross-study context
PROTAC linker design Medicinal chemistry Physicochemical property profiling

Preserved Subnanomolar Cytotoxicity of the O‑(Allyloxyethyl) Substituent vs. Complete Activity Loss with a Triethylene Glycol Azide Spacer in Cryptophycin Analogs

In a 2018 study by Figueras et al., the O‑methyl group of the cryptophycin unit B D‑tyrosine analogue was replaced by three alternative substituents: an O‑(allyloxyethyl) moiety (directly derived from the target compound scaffold), an O‑(hydroxyethyl) group, and an O‑(((azidoethoxy)ethoxy)ethoxyethyl) substituent [1]. The O‑(allyloxyethyl) analogue maintained cytotoxicity in the subnanomolar range, comparable to the parent cryptophycin, while the triethylene glycol azide spacer resulted in a complete loss of activity [1].

Activity retention in payload
Head-to-head
O-allyloxyethyl analog
IC₅₀ <1 nM
vs
TEG azide spacer
IC₅₀ inactive
Supports retention of target engagement context
Cryptophycin analogue cell assay; reported comparison
Antibody‑drug conjugate payloads Cytotoxicity profiling Tubulin inhibitor SAR

Orthogonal Boc / Allyl Ether Deprotection vs. Mono‑Functional N‑Boc‑Ethanolamine Lacking a Second Differentiable Handle

The target compound is built on a protecting‑group pair—N‑Boc (acid‑labile) and O‑allyl (Pd(0)‑labile)—that has been experimentally demonstrated to be fully compatible and mutually orthogonal. Dangles et al. showed that Pd‑catalyzed hydrostannolytic cleavage of allyl ethers and allyl carbamates proceeds quantitatively in the presence of intact Boc groups, and conversely, acidic Boc removal does not affect allyl ethers [1]. Controlled allyl ether deprotection under Pd(PPh₃)₄/K₂CO₃/MeOH conditions proceeds with isolated yields of 82–97% [2]. In contrast, N‑Boc‑ethanolamine (CAS 26690‑80‑2) offers only a single deprotectable handle (the N‑Boc group) and a free hydroxyl, which cannot serve as a masked functional group for sequential deprotection [3].

Orthogonal deprotection workflow
Class-level
2 orthogonally deprotectable handles: N-Boc (TFA) and O-allyl (Pd(0)/K₂CO₃, 82–97% yield). Mono-functional N-Boc-ethanolamine offers only one.
Reduces protection/deprotection steps in synthesis routes
Class-level inference from protecting group literature
Multi‑step organic synthesis Protecting group strategy Orthogonal deprotection

Stabilized 97%+ Purity with Batch‑Level QC Documentation vs. Unstabilized Generic N‑Boc‑Amine Supplies

The target compound is commercially supplied at a standard purity of ≥97% and is stabilized with 4‑tert‑butylcatechol (TBC) to prevent premature allyl ether polymerization during storage . Each batch is accompanied by QC documentation including NMR, HPLC, and GC analyses . In comparison, generic N‑Boc‑amine building blocks such as N‑Boc‑ethanolamine (CAS 26690‑80‑2) or N‑Boc‑allylamine (CAS 78888‑18‑3) are frequently offered without radical‑inhibitor stabilization, and batch‑level QC data are not universally provided by all vendors .

Stabilized batch QC
Lot attribute
Purity ≥97% with TBC stabilizer
Batch QC: NMR + HPLC + GC
Generic N-Boc-amines often lack stabilizer and full QC
Lowers risk of allyl side reactions and lot variability
Commercial procurement specifications; supplier-dependent
Quality assurance Procurement specification Building block reproducibility

Recommended Deployment Scenarios for tert-Butyl (2-(allyloxy)ethyl)carbamate Based on Quantitative Differentiation Evidence


Multi‑Step Synthesis of Bifunctional PROTAC Linkers Requiring Sequential, Orthogonal Deprotection

In PROTAC linker construction, the N‑Boc group can be removed first with TFA to expose a free amine for conjugation to an E3 ligase ligand, while the allyl ether remains intact for a subsequent Pd(0)‑catalyzed deprotection or direct functionalization (e.g., hydroboration, cross‑metathesis). This sequential logic is supported by the demonstrated compatibility of Boc and allyl ether protecting groups [1] and the high allyl ether deprotection yields (82–97%) [2]. Mono‑functional N‑Boc‑amines cannot replicate this workflow without additional protection steps.

Synthesis of ADC Payloads Where the Allyloxyethyl Moiety Maintains Target Binding Potency

The O‑(allyloxyethyl) substituent, directly accessible from the target building block, preserved subnanomolar cytotoxicity when incorporated into cryptophycin analogues, whereas a triethylene glycol azide spacer abolished activity entirely [1]. This validates the building block for constructing potent antibody‑drug conjugate warheads that require a compact, lipophilic linker segment to retain tubulin binding affinity.

Construction of Cell‑Permeable Chemical Probes Where Low tPSA Is a Prerequisite

With a tPSA of 47.6 Ų—substantially lower than the 56.8 Ų of the PEG2 analog BOC‑NH‑PEG2‑propene—the target compound is the preferred choice when designing brain‑penetrant or otherwise membrane‑permeable bifunctional probes [1][2]. The reduced H‑bond acceptor count (3 vs. 4) further favors passive diffusion across lipid bilayers.

Peptidomimetic and Macrocycle Synthesis Exploiting Orthogonal Protection of Amine and Ether Functionalities

In solid‑phase or solution‑phase synthesis of cyclic peptides, the amine (via Boc removal) and the allyl ether (via Pd‑catalyzed cleavage or metathesis) can be addressed independently at different stages of the synthetic sequence. The documented orthogonality of these two protecting‑group families [1] makes the building block a predictable, high‑fidelity module for assembling structurally complex macrocycles.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal N-Boc/O-allyl deprotection
Sequential deprotection yield and orthogonality
ADC warhead synthesis
Compact O-allyloxyethyl linker segment
Target binding retention in payload scaffold
Membrane-permeable probe design
Low tPSA scaffold
Cell permeability in probe assays
Peptidomimetic / macrocycle synthesis
Independent amine/ether functionalization
Orthogonality in cyclic peptide assembly
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